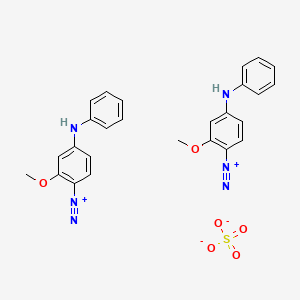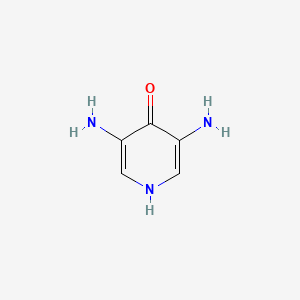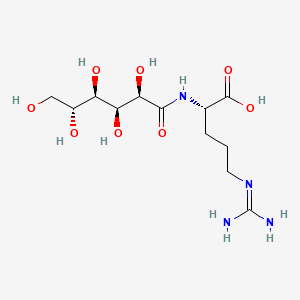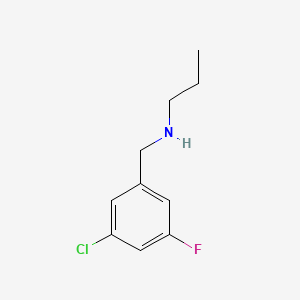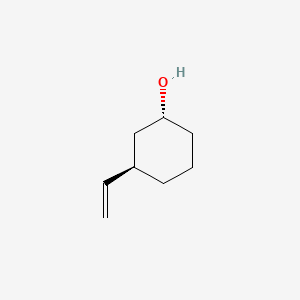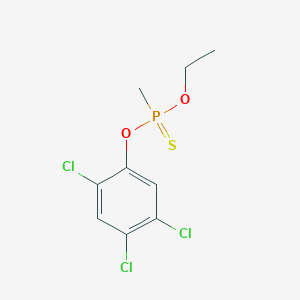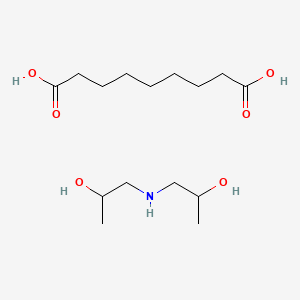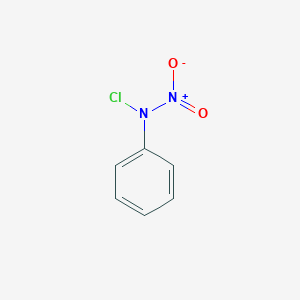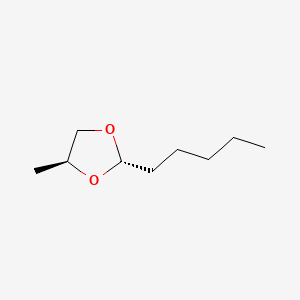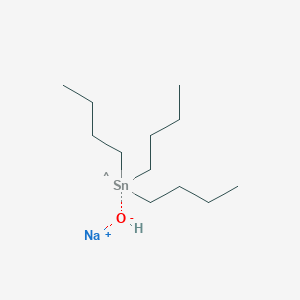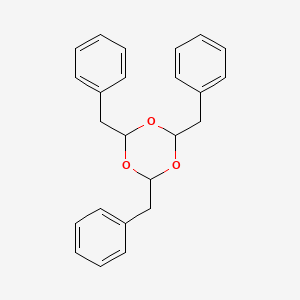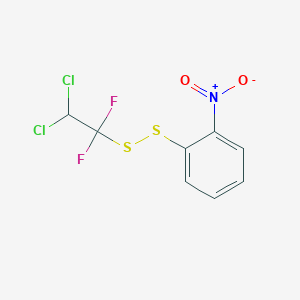
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide is a complex organic compound with a unique structure that includes both fluorine and chlorine atoms, as well as a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide typically involves multiple steps, starting with the preparation of the 1,1-difluoro-2,2-dichloroethyl group and the 2-nitrophenyl disulfide group separately. These groups are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenating agents, sulfur sources, and nitro compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can influence its reactivity and binding affinity to various biological targets. The nitrophenyl group may also play a role in its biological activity by participating in electron transfer reactions and forming reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2,2-difluoroethene: Shares the difluoro-dichloroethyl group but lacks the nitrophenyl disulfide moiety.
1,1-Dichloro-2,2-difluoroethane: Similar in structure but differs in the presence of hydrogen atoms instead of the nitrophenyl group.
1,1-Difluoro-2,2-dichloroethylene: Another related compound with a similar backbone but different functional groups.
Uniqueness
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide is unique due to the combination of its difluoro-dichloroethyl group and nitrophenyl disulfide moiety
Eigenschaften
CAS-Nummer |
133832-27-6 |
|---|---|
Molekularformel |
C8H5Cl2F2NO2S2 |
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
1-[(2,2-dichloro-1,1-difluoroethyl)disulfanyl]-2-nitrobenzene |
InChI |
InChI=1S/C8H5Cl2F2NO2S2/c9-7(10)8(11,12)17-16-6-4-2-1-3-5(6)13(14)15/h1-4,7H |
InChI-Schlüssel |
NDGVYVOPFXTJPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC(C(Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


